

Application Notes and Protocols: AMG2850 for Ex Vivo Skin-Nerve Preparations

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Compound of Interest		
Compound Name:	AMG2850	
Cat. No.:	B3028026	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG2850 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons and is activated by cold temperatures (<28°C), cooling agents like menthol and icilin, and other stimuli.[3][4][5] Its role as a key sensor of environmental cold makes it a target of interest for studying sensory transduction and for the development of therapeutics for conditions involving cold hypersensitivity.

These application notes provide a detailed protocol for the use of **AMG2850** in ex vivo skinnerve preparations, a powerful technique for studying the electrophysiological properties of primary afferent fibers in a controlled environment that closely mimics physiological conditions.

Data Presentation Quantitative Data for AMG2850

The following tables summarize the in vitro potency and selectivity of **AMG2850** against TRPM8 and other TRP channels.

Table 1: In Vitro Potency of **AMG2850** against Rat TRPM8



Activation Stimulus	IC50 (nM)	Reference
Cold	41 ± 8	
Icilin	204 ± 28	
Menthol	7.3	

Table 2: Selectivity of AMG2850 for Rat TRPM8 over other TRP Channels

TRP Channel	Fold Selectivity (over TRPM8)	Reference
TRPA1	>600	
TRPV1	>100	
TRPV3	>100	
TRPV4 (human)	>100	_

Table 3: Effect of **AMG2850** on Menthol-Evoked Action Potentials in Mouse C-fibers (ex vivo skin-nerve preparation)

Treatment	Menthol Concentration	Mean Action Potentials / 2 min	Reference
Vehicle (0.1% DMSO)	300 μΜ	8.6 ± 2.9	
AMG2850 (10 μM)	300 μΜ	Significantly blocked	-

Experimental Protocols

Protocol 1: Ex Vivo Mouse Saphenous Skin-Nerve Preparation

This protocol describes the dissection and preparation of the mouse saphenous nerve and the skin it innervates for electrophysiological recordings.



Materials:

- C57BL/6 mouse
- Euthanasia solution (e.g., CO2, isoflurane)
- Dissection tools (fine scissors, forceps)
- Sylgard-lined recording chamber
- Synthetic interstitial fluid (SIF), oxygenated (95% O2, 5% CO2)
- Micropipettes
- · Recording electrodes
- · Amplifier and data acquisition system

SIF Composition (in mM):

- 123 NaCl
- 3.5 KCl
- 0.7 MgSO4
- 1.7 NaH2PO4
- 2.0 CaCl2
- 9.5 Sodium gluconate
- 5.5 Glucose
- 7.5 Sucrose
- 10 HEPES
- Adjust pH to 7.45 ± 0.05



Maintain temperature at 32.0 ± 0.5 °C

Procedure:

- Euthanize the mouse via an approved method and shave the hindlimb.
- Make an incision from the ankle to the groin to expose the saphenous nerve and artery.
- Carefully dissect the saphenous nerve along with the skin of the medial dorsum of the hind paw.
- Transfer the dissected skin-nerve preparation to the recording chamber, with the corium side up, and superfuse with oxygenated SIF.
- Desheath the saphenous nerve and tease it into fine filaments for extracellular recordings.
- Identify single afferent units using a mechanical search stimulus (e.g., blunt glass rod).
- Classify nerve fibers based on conduction velocity (C-fibers: <1.2 m/s).

Protocol 2: Application of AMG2850 and TRPM8 Agonist

This protocol details the application of **AMG2850** to the prepared skin-nerve preparation to assess its effect on TRPM8-mediated neuronal activity.

Materials:

- Prepared ex vivo skin-nerve preparation
- AMG2850 stock solution (in DMSO)
- Menthol stock solution (in ethanol or DMSO)
- Vehicle control (e.g., 0.1% DMSO in SIF)
- SIF

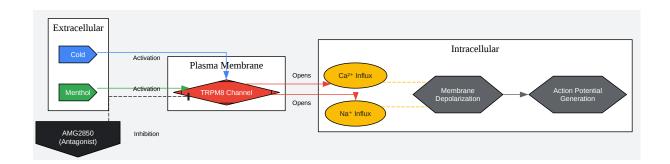
Procedure:



- Prepare a working solution of **AMG2850** (e.g., $10 \mu M$) in SIF from the stock solution. Ensure the final DMSO concentration is low (e.g., 0.1%) to avoid non-specific effects.
- Prepare a working solution of the TRPM8 agonist, menthol (e.g., 300 μM), in SIF.
- Isolate the receptive field of a C-fiber using a metal ring (4-mm diameter) sealed to the skin.
- Establish a baseline recording of spontaneous activity.
- Apply the vehicle control to the receptive field for a set period (e.g., 10 minutes).
- Apply the menthol solution to the receptive field and record the evoked action potentials for a defined duration (e.g., 2 minutes).
- Wash the receptive field thoroughly with SIF until the neuronal activity returns to baseline.
- Apply the AMG2850 solution to the receptive field and incubate for a set period (e.g., 10 minutes).
- Following incubation with **AMG2850**, apply the menthol solution (containing **AMG2850**) and record the evoked action potentials.
- Compare the number of action potentials evoked by menthol in the presence of the vehicle versus AMG2850 to determine the inhibitory effect of the compound.

Visualizations TRPM8 Signaling Pathway



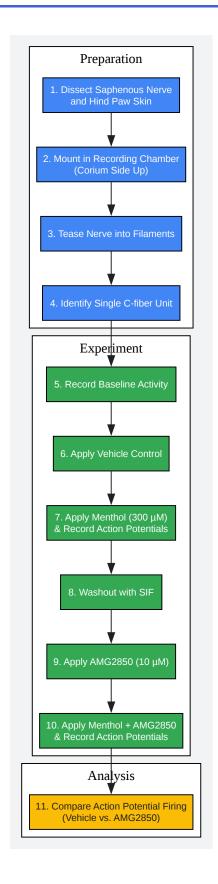


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Caption: TRPM8 signaling pathway activation and inhibition by AMG2850.

Experimental Workflow for Ex Vivo Skin-Nerve Preparation





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Caption: Experimental workflow for testing AMG2850 on menthol-evoked responses.



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References

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- To cite this document: BenchChem. [Application Notes and Protocols: AMG2850 for Ex Vivo Skin-Nerve Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028026#amg2850-protocol-for-ex-vivo-skin-nerve-preparations]

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